Enantiomeric Purity Advantage of (R)-4-Aminopentanoic Acid over Racemic Mixtures via Engineered Biocatalysis
A specifically engineered dual-enzyme system (EcGDH K116Q/N348M mutant with FDH) converts levulinic acid to (R)-4-aminopentanoic acid with >99% enantiomeric excess (ee). Chemical routes to the same scaffold typically yield a racemate (0% ee) [1]. This enzymatic route provides the core enantiopure scaffold, which can then be esterified.
| Evidence Dimension | Enantioselectivity of Synthesis Method |
|---|---|
| Target Compound Data | >99% ee for (R)-4-aminopentanoic acid |
| Comparator Or Baseline | 0% ee (racemic mixture) |
| Quantified Difference | >99 percentage point increase in enantiomeric excess |
| Conditions | Reaction: EcGDHK116Q/N348M and FDH, 0.4 M levulinic acid, pH 8.0, 45°C, 11 h |
Why This Matters
Directly quantifies the absolute stereochemical purity advantage, eliminating the need for costly chiral separation and ensuring downstream product integrity.
- [1] Wu, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 10, 836109. View Source
